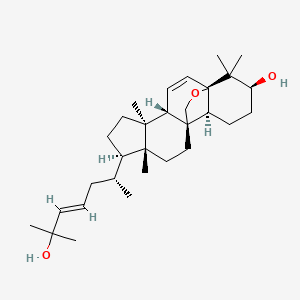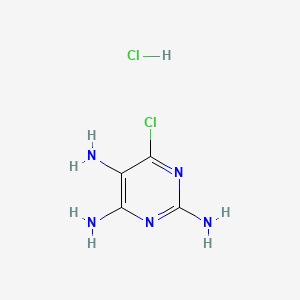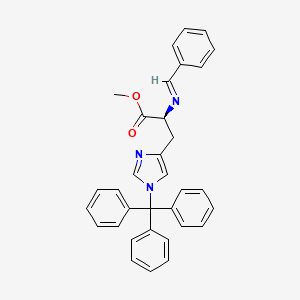
1-(Triphenylmethyl)-N-(phenylmethylene)-L-histidine Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(Triphenylmethyl)-N-(phenylmethylene)-L-histidine Methyl Ester” is a complex organic compound. It contains a triphenylmethyl group, a phenylmethylene group, and an L-histidine methyl ester group. The triphenylmethyl group is a trivalent functional group with the formula -C(C6H5)3 . The phenylmethylene group is a part of a molecule that consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond . The L-histidine methyl ester group is derived from the amino acid L-histidine, where the carboxylic acid group (-COOH) has been replaced by a methyl ester group (-COOCH3).
Molecular Structure Analysis
Esters, such as the L-histidine methyl ester group in this compound, feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . The triphenylmethyl and phenylmethylene groups would add additional complexity to the molecular structure.Chemical Reactions Analysis
Esters can undergo various reactions, including hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, and reduction . The triphenylmethyl group can also undergo various reactions, such as protodeboronation .Scientific Research Applications
Food Contact Materials (FCMs) Safety Assessment
- Compound Description : This compound is a polymer formed by reacting phosphorous acid, triphenyl ester with alpha-hydro-omega-hydroxypoly[oxy(methyl-1,2-ethanediyl)] and C10–16 alkyl esters .
- Safety Assessment : The European Food Safety Authority (EFSA) assessed its safety and approved its use as an additive at up to 0.025% w/w in ABS copolymers .
Flow Chemistry and Synthesis
- Formation of 2-Lithio-1-(Triphenylmethyl)imidazole : Researchers have developed a flow chemistry approach for rapid and efficient synthesis of 2-lithio-1-(triphenylmethyl)imidazole at ambient temperature. This compound can then react with various electrophiles, yielding moderate to high yields in short reaction times .
properties
IUPAC Name |
methyl (2S)-2-(benzylideneamino)-3-(1-tritylimidazol-4-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29N3O2/c1-38-32(37)31(34-23-26-14-6-2-7-15-26)22-30-24-36(25-35-30)33(27-16-8-3-9-17-27,28-18-10-4-11-19-28)29-20-12-5-13-21-29/h2-21,23-25,31H,22H2,1H3/t31-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIZWLLGZVFPJW-HKBQPEDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N=CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N=CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


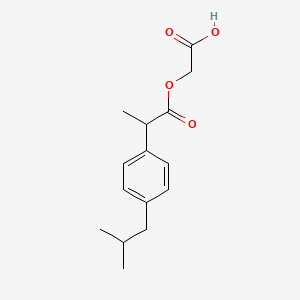


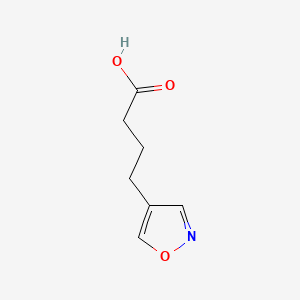
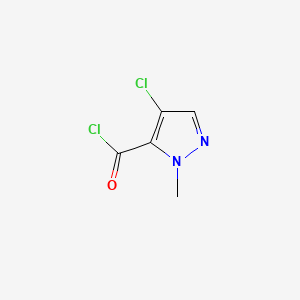
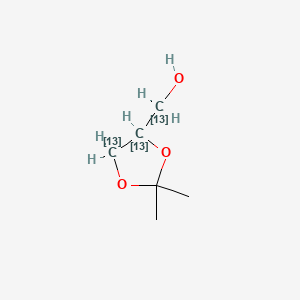
![(6R,7R)-3-(Acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B583234.png)
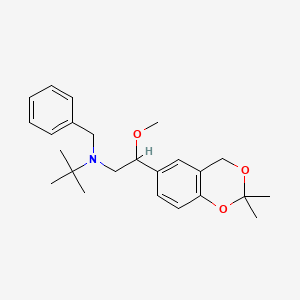
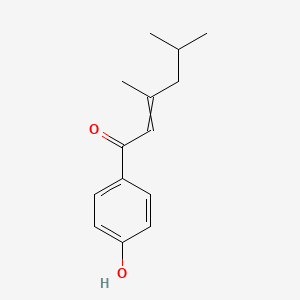
![Bis[2-(dimethylamino)ethyl] 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B583240.png)
